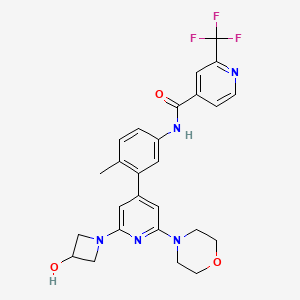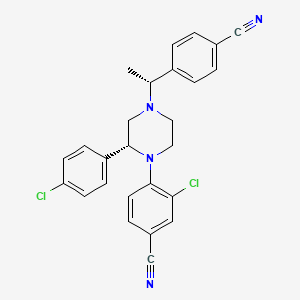
Giminabant
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Giminabant is a cannabinoid receptor antagonist (veterinary use).
Aplicaciones Científicas De Investigación
1. Metabolic Risk Factors in Overweight Patients
Rimonabant, a selective cannabinoid-1 receptor blocker, has demonstrated effectiveness in reducing body weight and improving cardiovascular risk factors in obese patients. A study titled "Effects of rimonabant on metabolic risk factors in overweight patients with dyslipidemia" by Després et al. (2005) in The New England Journal of Medicine highlighted its potential in managing metabolic risk factors, including adiponectin levels in overweight or obese patients with dyslipidemia (Després, Golay, & Sjöström, 2005).
2. Obesity-Associated Hepatic Steatosis
A study by Gary-Bobo et al. (2007) in Hepatology examined the effects of rimonabant on obesity-associated hepatic steatosis and related features of metabolic syndrome. The research demonstrated rimonabant's role in reducing hepatic steatosis and improving features like inflammation and dyslipidemia in obese rats, suggesting its clinical applications in treating obesity-associated liver diseases (Gary-Bobo et al., 2007).
3. Management of Cardiometabolic Risk Factors
Studies have shown that rimonabant is effective in managing multiple cardiometabolic risk factors, including abdominal obesity and smoking. Gelfand and Cannon (2006) in the Journal of the American College of Cardiology reported that rimonabant 20 mg led to greater weight loss, reduction in waist circumference, and favorable changes in serum lipid levels and glycemic control (Gelfand & Cannon, 2006).
4. Impact on Cardiometabolic Risk in Diabetic Patients
Rimonabant was found to improve cardiovascular and metabolic risk factors in overweight or obese patients with type 2 diabetes. The study "Efficacy and tolerability of rimonabant in overweight or obese patients with type 2 diabetes" by Scheen et al. (2006) in The Lancet highlighted its efficacy in reducing body weight and improving HbA1c and other cardiovascular risk factors in diabetic patients (Scheen, Finer, Hollander, Jensen, & Van Gaal, 2006).
Propiedades
Número CAS |
890033-57-5 |
|---|---|
Nombre del producto |
Giminabant |
Fórmula molecular |
C26H22Cl2N4 |
Peso molecular |
461.39 |
Nombre IUPAC |
3-chloro-4-((R)-2-(4-chlorophenyl)-4-((R)-1-(4-cyanophenyl)ethyl)piperazin-1-yl)benzonitrile |
InChI |
InChI=1S/C26H22Cl2N4/c1-18(21-5-2-19(15-29)3-6-21)31-12-13-32(25-11-4-20(16-30)14-24(25)28)26(17-31)22-7-9-23(27)10-8-22/h2-11,14,18,26H,12-13,17H2,1H3/t18-,26+/m1/s1 |
Clave InChI |
GTOMRUVXHAYDFH-DWXRJYCRSA-N |
SMILES |
N#CC1=CC=C(N2[C@H](C3=CC=C(Cl)C=C3)CN([C@@H](C4=CC=C(C#N)C=C4)C)CC2)C(Cl)=C1 |
Apariencia |
Solid powder |
Pureza |
>98% (or refer to the Certificate of Analysis) |
Vida útil |
>2 years if stored properly |
Solubilidad |
Soluble in DMSO, not in water |
Almacenamiento |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Sinónimos |
Giminabant |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![(4-(4-(6-Fluorobenzo[d]oxazol-2-yl)benzoyl)piperazin-1-yl)(1-hydroxycyclopropyl)methanone](/img/structure/B607559.png)

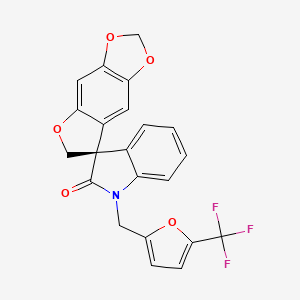
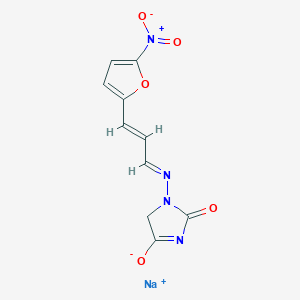
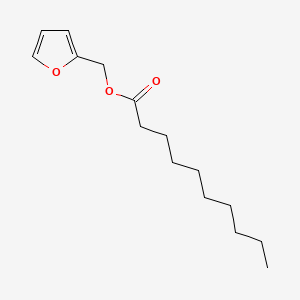
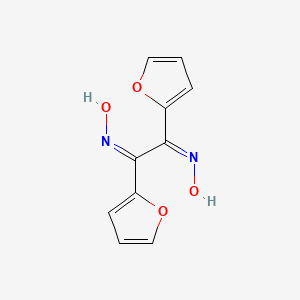

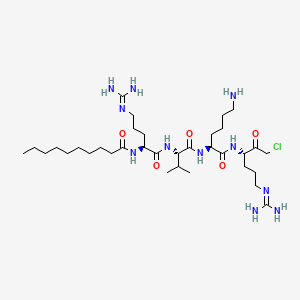
![4-[[4-fluoro-3-[2-(trifluoromethyl)-6,8-dihydro-5H-[1,2,4]triazolo[1,5-a]pyrazine-7-carbonyl]phenyl]methyl]-2H-phthalazin-1-one](/img/structure/B607573.png)
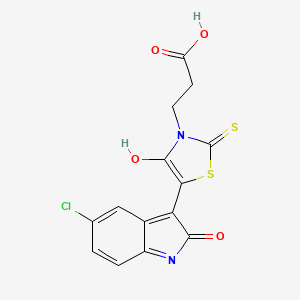


![4-{5-[(E)-2-{4-(2-Chlorophenyl)-5-[5-(Methylsulfonyl)pyridin-2-Yl]-4h-1,2,4-Triazol-3-Yl}ethenyl]-1,3,4-Oxadiazol-2-Yl}benzonitrile](/img/structure/B607578.png)
